molecular formula C48H82O17 B1146630 Vinaginsenoside R3 CAS No. 156012-92-9

Vinaginsenoside R3

Cat. No.: B1146630
CAS No.: 156012-92-9
M. Wt: 931.2 g/mol
InChI Key: NJPDRQDELKMUTI-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Biological Activity

Vinaginsenoside R3 is a notable saponin derived from the roots of Panax ginseng, a plant widely recognized for its medicinal properties. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. This article synthesizes current research findings, case studies, and analytical data regarding the biological activity of this compound.

Chemical Structure and Metabolism

This compound is classified as a protopanaxadiol-type ginsenoside. Its structure consists of a dammarane skeleton with various sugar moieties, which influence its biological activity and pharmacokinetics. Research indicates that ginsenosides undergo extensive metabolism in the gastrointestinal tract, primarily mediated by gut microbiota. This metabolic process can convert this compound into more bioactive forms, enhancing its therapeutic potential .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

2. Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. In vitro studies indicate that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in macrophages. This suggests its potential use in treating inflammatory conditions such as arthritis and colitis .

3. Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to inhibited tumor growth .

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05). The compound induced apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases 9 and 3 .

Case Study 2: Anti-inflammatory Effects in Colitis Models
In an experimental colitis model using mice, administration of this compound significantly reduced colonic inflammation markers such as TNF-α and IL-6 (p < 0.01). Histological examination showed decreased infiltration of inflammatory cells in colonic tissues compared to control groups .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its metabolism via gut microbiota, which can enhance its bioavailability and efficacy. Studies utilizing UPLC-QTOF-MS have identified metabolites formed after oral administration, indicating that these metabolites may possess enhanced biological activities compared to the parent compound .

Data Summary Table

Biological ActivityMechanism of ActionReferences
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokines (TNF-α, IL-6)
AnticancerInduction of apoptosis via caspase activation

Properties

CAS No.

156012-92-9

Molecular Formula

C48H82O17

Molecular Weight

931.2 g/mol

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C48H82O17/c1-23(2)10-9-16-48(8,65-42-39(59)36(56)33(53)27(21-50)61-42)25-13-18-46(6)24(25)11-12-30-45(5)17-15-31(44(3,4)29(45)14-19-47(30,46)7)63-43-40(37(57)34(54)28(22-51)62-43)64-41-38(58)35(55)32(52)26(20-49)60-41/h10,24-43,49-59H,9,11-22H2,1-8H3

InChI Key

NJPDRQDELKMUTI-UHFFFAOYSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)OC7C(C(C(C(O7)CO)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)OC7C(C(C(C(O7)CO)O)O)O)C

melting_point

254 - 256 °C

physical_description

Solid

Origin of Product

United States
Customer
Q & A

Q1: What is unique about the discovery of Vina-ginsenoside R3?

A1: Vina-ginsenoside R3 stands out as the first naturally occurring glycoside of dammarenediol II. This discovery emerged from research on the saponin composition of Panax vietnamensis HA et GRUSHV., also known as Vietnamese ginseng [].

Q2: Besides Vina-ginsenoside R3, were there other interesting saponins isolated from Vietnamese ginseng?

A2: Yes, the study on Panax vietnamensis led to the identification of six other novel dammarane saponins: Vina-ginsenosides R4, R5, R6, R7, R8, and R9 []. Interestingly, Vina-ginsenosides R5 and R6, classified as ocotillol-type saponins, are noteworthy for possessing the uncommon α-glucosyl linkage [].

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